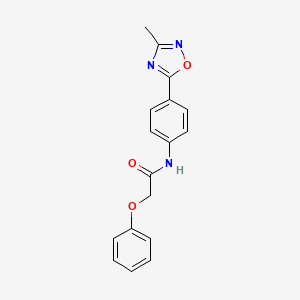
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenoxyacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as MO-01 and is a member of the oxadiazole family. MO-01 has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of cancer and neurological disorders.
作用机制
The mechanism of action of MO-01 is not fully understood. However, studies have suggested that MO-01 exerts its anticancer and neuroprotective effects through its ability to modulate various signaling pathways. MO-01 has been shown to inhibit the activity of enzymes such as AKT, ERK, and JNK, which are involved in cell proliferation and survival. Additionally, MO-01 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
MO-01 has been shown to have several biochemical and physiological effects. Studies have shown that MO-01 can induce apoptosis in cancer cells, leading to their death. Additionally, MO-01 has been shown to inhibit the migration and invasion of cancer cells, which is an important step in cancer metastasis. MO-01 has also been shown to protect neurons from oxidative stress-induced damage, which is a common feature of many neurological disorders.
实验室实验的优点和局限性
One of the main advantages of MO-01 is its potency as an anticancer and neuroprotective agent. Additionally, the synthesis of MO-01 is relatively straightforward, which makes it a viable candidate for large-scale production. However, one of the limitations of MO-01 is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are many potential future directions for the study of MO-01. One possible direction is the development of more potent derivatives of MO-01 with increased solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of MO-01. Finally, more studies are needed to investigate the potential of MO-01 as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, MO-01 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MO-01 has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of cancer and neurological disorders. MO-01 has been shown to have potent anticancer and neuroprotective properties, and its mechanism of action is not fully understood. While there are limitations to the use of MO-01 in lab experiments, there are many potential future directions for the study of this compound.
合成方法
The synthesis of MO-01 involves the reaction of 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline with 2-phenoxyacetyl chloride in the presence of a base. This reaction leads to the formation of MO-01 as a white solid. The synthesis of MO-01 is a relatively straightforward process and has been optimized for large-scale production.
科学研究应用
MO-01 has been extensively studied for its potential applications in the field of medicine. Researchers have found that MO-01 has potent anticancer and neuroprotective properties. MO-01 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, MO-01 has been shown to protect neurons from oxidative stress-induced damage, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12-18-17(23-20-12)13-7-9-14(10-8-13)19-16(21)11-22-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTLXLOZVORVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N'-((1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720253.png)
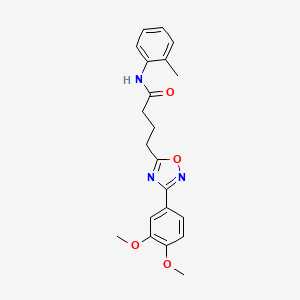
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720261.png)
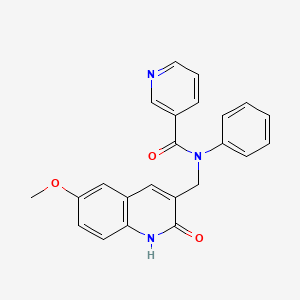
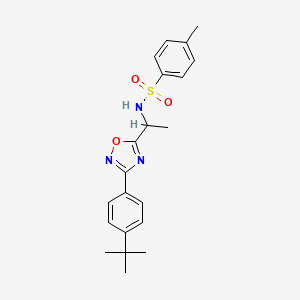
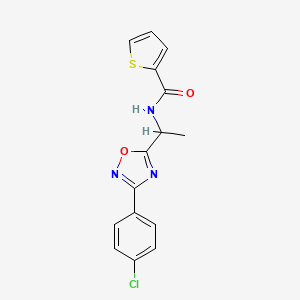

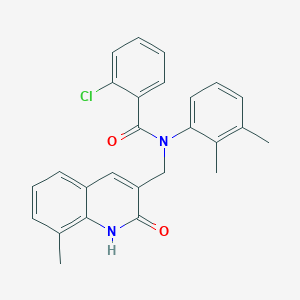
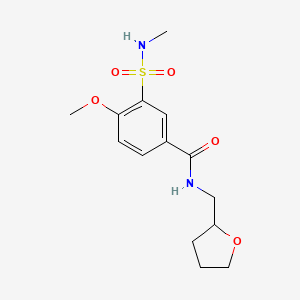


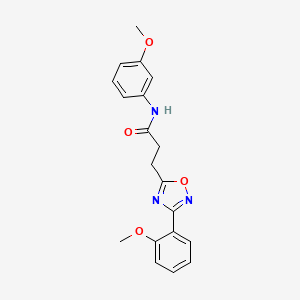

![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamide](/img/structure/B7720340.png)